

Technical Guide: Synthesis and Spectroscopic Characterization of Boc-PEG4-sulfone-PEG4-Boc

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Compound of Interest

Compound Name: *Boc-PEG4-sulfone-PEG4-Boc*

Cat. No.: *B8106221*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-sulfone-PEG4-Boc is a bifunctional, monodisperse polyethylene glycol (PEG) linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins. The linker component of a PROTAC is critical, as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its composition and length significantly influence the efficacy of the resulting PROTAC. The sulfone group within this particular linker offers increased metabolic stability, while the terminal Boc (tert-butyloxycarbonyl) protecting groups allow for controlled, sequential conjugation during PROTAC synthesis.

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic data for **Boc-PEG4-sulfone-PEG4-Boc**. While specific, publicly available experimental data for this exact molecule is limited, this guide outlines a plausible synthetic route and predicted analytical data based on established chemical principles and data from analogous structures.

Spectroscopic Data (Predicted)

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Boc-PEG4-sulfone-PEG4-Boc**. These are theoretical values based on the chemical structure and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.0	br s	2H	-NH-
~3.65 - 3.50	m	28H	-O-CH ₂ -CH ₂ -O-
~3.40	t	4H	-SO ₂ -CH ₂ -
~3.30	q	4H	-CH ₂ -NH-
1.44	s	18H	-C(CH ₃) ₃

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
156.0	C=O (Boc)
79.2	-C(CH ₃) ₃
~70.5 - 69.0	-O-CH ₂ -CH ₂ -O-
~55.0	-SO ₂ -CH ₂ -
~40.0	-CH ₂ -NH-
28.4	-C(CH ₃) ₃

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

Ion	Calculated m/z
[M+Na] ⁺	681.35
[M+H] ⁺	659.37
[M-Boc+H] ⁺	559.32
[M-2Boc+H] ⁺	459.26

M = C₂₈H₅₆N₂O₁₂S

Experimental Protocols

The synthesis of **Boc-PEG4-sulfone-PEG4-Boc** can be achieved through a multi-step process involving the formation of the sulfone core followed by the introduction of the Boc-protected PEG arms. The following is a plausible synthetic protocol.

Synthesis of Boc-PEG4-sulfone-PEG4-Boc

Materials:

- 1-amino-11-hydroxy-3,6,9-trioxaundecane (H₂N-PEG4-OH)
- Thionyl chloride (SOCl₂)
- Sodium sulfide (Na₂S)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

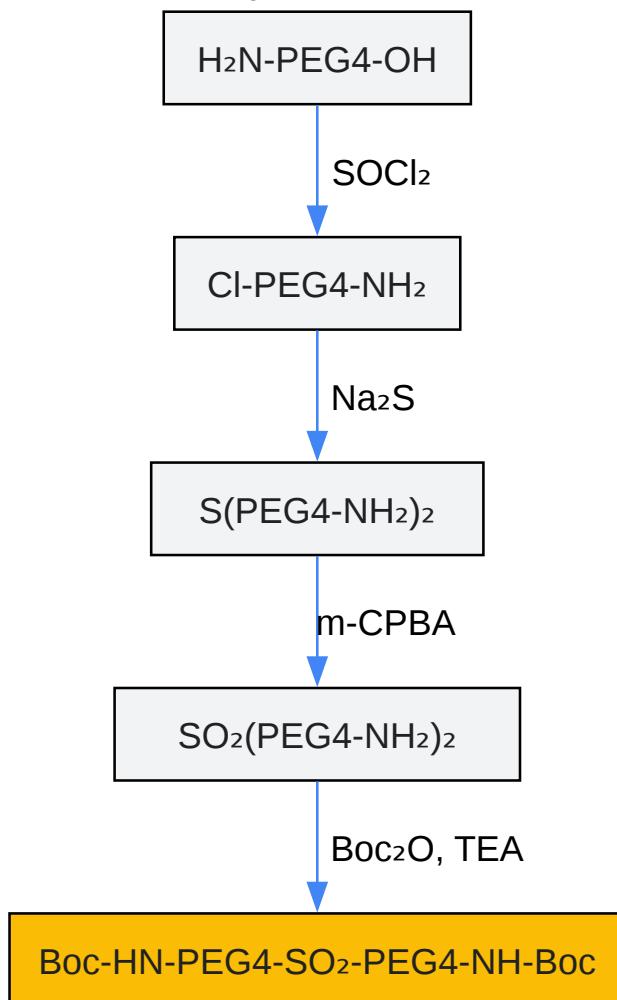
Procedure:

- **Chlorination of H₂N-PEG4-OH:** To a solution of 1-amino-11-hydroxy-3,6,9-trioxaundecane in DCM, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chlorinated intermediate.
- **Formation of the Thioether:** In a round-bottom flask, dissolve sodium sulfide in DMF. To this solution, add the chlorinated PEG intermediate dropwise. Heat the reaction mixture to 60 °C and stir for 4-6 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the thioether precursor.
- **Oxidation to the Sulfone:** Dissolve the thioether in DCM and cool to 0 °C. Add m-CPBA portion-wise, monitoring the reaction by TLC. Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the sulfone core.
- **Boc Protection:** Dissolve the sulfone intermediate in DCM and add triethylamine. To this solution, add a solution of Boc₂O in DCM dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to afford the final product, **Boc-PEG4-sulfone-PEG4-Boc**.

Visualizations

Proposed Synthetic Pathway

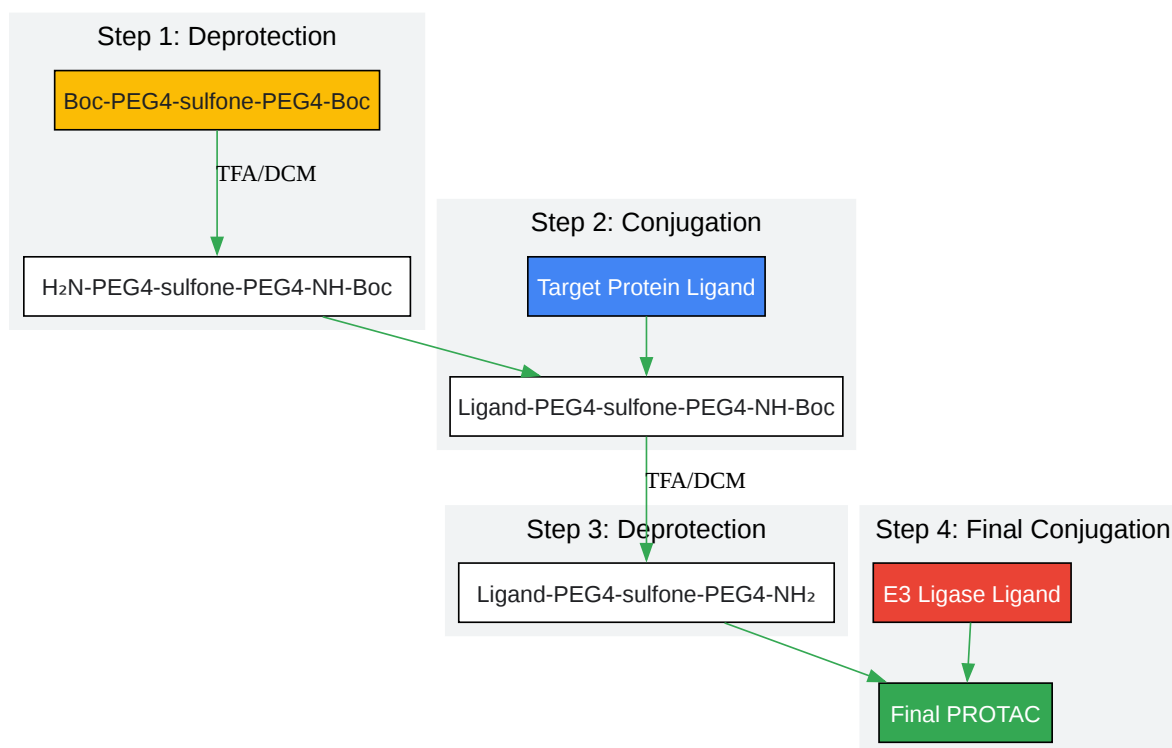
Proposed Synthetic Pathway for Boc-PEG4-sulfone-PEG4-Boc

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Caption: A plausible synthetic route to **Boc-PEG4-sulfone-PEG4-Boc**.

Role in PROTAC Assembly

Application in PROTAC Synthesis



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Caption: Workflow for the sequential assembly of a PROTAC molecule.

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